molecular formula C23H23N3O2 B2938092 4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline CAS No. 2109187-90-6

4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline

Cat. No.: B2938092
CAS No.: 2109187-90-6
M. Wt: 373.456
InChI Key: WHIVIFIJPOXEPM-UHFFFAOYSA-N
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Description

4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
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Scientific Research Applications

Photochemical Substitution Reactions

A study by Castellano, Catteau, and Lablache-Combier (1975) on the mechanism of photochemical substitution of 6-membered ring monoazaaromatic compounds, including 4-methylquinoline, highlights the process of converting these compounds to semiquinone radicals when irradiated in methanol. This process occurs via a monophotonic mechanism in a neutral medium and a biphotonic process in methanol acidified with HCl, demonstrating the potential of (4-methylquinolin-6-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone in photochemical applications (Castellano, J., Catteau, J., & Lablache-Combier, A., 1975).

Intermolecular Cycloaddition Reactions

Zanirato's research (2002) on the carbonyl group's role in intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins sheds light on the reactivity of such compounds. The study provides insights into the cycloaddition reactions leading to the formation of triazoline adducts, highlighting the potential of the subject compound in synthesizing novel heterocyclic structures (Zanirato, P., 2002).

Synthesis of Novel Quinoline Derivatives

Desai, Patel, and Dave (2016) investigated novel quinoline derivatives bearing pyrazoline and pyridine analogues, demonstrating the compound's utility in synthesizing derivatives with significant antibacterial and antifungal activity. This study underscores the compound's role in developing new antimicrobial agents (Desai, N., Patel, B., & Dave, B., 2016).

Methanol Dehydrogenase and Redox Cofactor Interaction

Xia et al. (1999) provided a detailed configuration of methanol dehydrogenase's active site from Methylophilus W3A1, revealing the interaction between the redox cofactor pyrroloquinoline quinone (PQQ) and the substrate. This research might hint at the compound's potential influence or interaction within enzymatic processes, offering insights into biochemically relevant redox reactions (Xia, Z., He, Y. N., Dai, W., White, S., Boyd, G., & Mathews, F., 1999).

Properties

IUPAC Name

(4-methylquinolin-6-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-15-8-10-25-22-7-4-16(11-21(15)22)23(27)26-17-5-6-18(26)13-20(12-17)28-19-3-2-9-24-14-19/h2-4,7-11,14,17-18,20H,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIVIFIJPOXEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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